molecular formula C11H12O2 B13061308 (3,5-Dimethylbenzofuran-2-yl)methanol CAS No. 71507-33-0

(3,5-Dimethylbenzofuran-2-yl)methanol

Cat. No.: B13061308
CAS No.: 71507-33-0
M. Wt: 176.21 g/mol
InChI Key: AIDDAVJXGUJBGX-UHFFFAOYSA-N
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Description

(3,5-Dimethylbenzofuran-2-yl)methanol is an organic compound with the molecular formula C11H12O2 It is a derivative of benzofuran, featuring a methanol group attached to the 2-position of the benzofuran ring, and methyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylbenzofuran-2-yl)methanol typically involves the following steps:

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes or ketones.

    Introduction of Methyl Groups: Methyl groups can be introduced via Friedel-Crafts alkylation using methyl halides and a Lewis acid catalyst.

    Attachment of Methanol Group: The methanol group can be introduced through a Grignard reaction where a Grignard reagent reacts with a suitable precursor to form the desired alcohol.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylbenzofuran-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methyl groups and methanol group can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of (3,5-Dimethylbenzofuran-2-yl)aldehyde or (3,5-Dimethylbenzofuran-2-yl)carboxylic acid.

    Reduction: Formation of various reduced derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(3,5-Dimethylbenzofuran-2-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,5-Dimethylbenzofuran-2-yl)methanol involves its interaction with specific molecular targets and pathways. The methanol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The benzofuran ring structure contributes to its stability and potential interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methylbenzofuran-3-yl)methanol
  • (4-Methylbenzofuran-2-yl)methanol
  • (5-Methylbenzofuran-2-yl)methanol

Uniqueness

(3,5-Dimethylbenzofuran-2-yl)methanol is unique due to the specific positioning of the methyl groups and the methanol group, which can influence its chemical reactivity and potential applications. The presence of two methyl groups at the 3 and 5 positions provides steric hindrance and electronic effects that differentiate it from other benzofuran derivatives.

Properties

CAS No.

71507-33-0

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

(3,5-dimethyl-1-benzofuran-2-yl)methanol

InChI

InChI=1S/C11H12O2/c1-7-3-4-10-9(5-7)8(2)11(6-12)13-10/h3-5,12H,6H2,1-2H3

InChI Key

AIDDAVJXGUJBGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)CO

Origin of Product

United States

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